2-Carbamoylpyridine-3-boronic acid
Overview
Description
2-Carbamoylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H7BN2O3 and a molecular weight of 165.94 . It is often stored in a refrigerated environment .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as 2-Carbamoylpyridine-3-boronic acid, can be achieved through various methods. One of the most promising methods is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The InChI code for 2-Carbamoylpyridine-3-boronic acid is 1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H, (H2,8,10) .Physical And Chemical Properties Analysis
2-Carbamoylpyridine-3-boronic acid has a molecular weight of 165.94 . It is typically stored in a refrigerated environment .Safety And Hazards
properties
IUPAC Name |
(2-carbamoylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFVUCBLCVLVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoylpyridine-3-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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